Triacontyl acetate

Catalog No.
S1919550
CAS No.
41755-58-2
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
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Triacontyl acetate

CAS Number

41755-58-2

Product Name

Triacontyl acetate

IUPAC Name

triacontyl acetate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3

InChI Key

OVQVOKLGCDAZBX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
  • Plant Science

    Triacontyl acetate exhibits plant growth promoting effects. Studies suggest it can influence root development, enhance stress tolerance, and improve overall plant growth characteristics. (Source: )

  • Membrane Biology

    Due to its amphiphilic nature (having both water-loving and water-hating ends), triacontyl acetate can interact with cell membranes. Research explores its potential use in studying membrane structure and function, potentially aiding in understanding various biological processes. (Source: )

  • Material Science

    The self-assembly properties of triacontyl acetate are of interest for material science applications. Studies have investigated its use in creating functional materials with specific properties, such as controlled drug delivery systems. (Source)

Triacontyl acetate is an organic compound with the chemical formula C32H64O2C_{32}H_{64}O_{2}. It is classified as a long-chain fatty acid ester, specifically an acetate ester of triacontanol. This compound is characterized by a long hydrophobic tail, which contributes to its unique physical and chemical properties. Triacontyl acetate is often utilized in various applications, including chromatography and as a biochemical reagent in life sciences research .

The mechanism of action of triacontyl acetate is not well-understood and requires further investigation [, ].

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, triacontyl acetate can be hydrolyzed to yield triacontanol and acetic acid.

    C32H64O2+H2OC32H66O+CH3COOHC_{32}H_{64}O_{2}+H_2O\rightarrow C_{32}H_{66}O+CH_3COOH
  • Transesterification: This reaction involves the exchange of the acyl group of the ester with another alcohol, leading to the formation of different esters.
  • Oxidation: The long-chain alcohol component can be oxidized to form aldehydes or carboxylic acids under specific conditions.

These reactions are significant in synthetic organic chemistry and biochemistry, particularly in modifying lipid structures .

Research indicates that triacontyl acetate exhibits various biological activities. It has been studied for its potential antibacterial properties and its role in modulating biological pathways. For instance, it may influence lipid metabolism and has been linked to plant defense mechanisms against pathogens . Additionally, its derivatives are often explored for their anticancer properties in different biological contexts .

Triacontyl acetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of triacontanol with acetic anhydride or acetic acid in the presence of a catalyst (such as sulfuric acid).

    C32H66OH+CH3COOHH2SO4C32H64O2+H2OC_{32}H_{66}OH+CH_3COOH\xrightarrow{H_2SO_4}C_{32}H_{64}O_{2}+H_2O
  • Transesterification: This method can also involve the reaction of triacontanol with other acylating agents to produce triacontyl acetate.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing esters like triacontyl acetate, providing more environmentally friendly routes .

Triacontyl acetate has several applications across various fields:

  • Chromatography: It is used as a stationary phase in liquid chromatography due to its unique separation characteristics, particularly in separating carotenoid isomers .
  • Biochemical Research: As a biochemical reagent, it serves as a model compound for studying lipid metabolism and enzyme interactions in biological systems .
  • Cosmetics and Personal Care: Its emollient properties make it suitable for formulations in cosmetics and personal care products.

Studies on triacontyl acetate highlight its interactions with various biological systems. For example, it has been shown to modulate metabolic pathways during plant responses to biotic stressors such as fungal infections. The compound's role in signaling pathways related to lipid metabolism has been investigated, revealing potential impacts on plant defense mechanisms .

Triacontyl acetate shares structural similarities with several other long-chain fatty acid esters. Here are some compounds for comparison:

Compound NameChemical FormulaUnique Features
TriacontanolC32H66OC_{32}H_{66}OAlcohol form; used in plant growth regulators
Hexacosyl acetateC26H52O2C_{26}H_{52}O_2Shorter carbon chain; different physical properties
Dotriacontyl acetateC32H66O2C_{32}H_{66}O_2Similar structure but different chain length
Octacosyl acetateC28H56O2C_{28}H_{56}O_2Shorter than triacontyl; used in similar applications

Uniqueness of Triacontyl Acetate:

  • The unique length of its carbon chain (30 carbons) allows for distinct physical properties such as higher viscosity and lower volatility compared to shorter-chain esters.
  • Its specific interactions in biological systems make it particularly valuable for research into lipid metabolism and plant defenses.

IUPAC Naming and Structural Characteristics

Triacontyl acetate is systematically named 1-tetracontanol acetate, reflecting its structural composition: a triacontyl (C₃₀H₆₁) alkyl group esterified with an acetic acid moiety. The molecule consists of a straight-chain hydrocarbon backbone (30 carbons) terminated by a hydroxyl group, which forms an ester bond with the acetyl group (CH₃COO−).

Structural Features:

PropertyDescription
Ester groupAcetyl (CH₃COO−) bonded to the terminal hydroxyl of triacontanol
Alkyl chainSaturated C₃₀ chain with no branching
Functional groupsSingle ester linkage; no double bonds or aromatic rings

The linear structure contributes to its hydrophobicity and low solubility in polar solvents.

CAS Registry Number and Synonyms

CAS NumberSynonymsSource
41755-58-2n-Triacontyl acetate, 1-Triacontanol acetate, Melissyl acetate

This CAS number is universally recognized in chemical databases and literature.

Molecular Formula and Weight

PropertyValueCalculation Basis
Molecular formulaC₃₂H₆₄O₂IUPAC naming convention
Molecular weight480.85 g/molSum of atomic weights (C: 12.01 × 32, H: 1.008 × 64, O: 16.00 × 2)

The molecular weight aligns with mass spectrometry data (480.4906 Da).

Metathesis-catalyzed synthesis represents one of the most innovative and efficient approaches for preparing triacontyl acetate and its precursor triacontanol. This method leverages the power of olefin cross-metathesis reactions using ruthenium-based catalysts to construct the thirty-carbon chain structure required for triacontyl acetate synthesis [1] .

Cross-Metathesis with Cyclododecene and Oleate Substrates

The foundational work in this area demonstrated that triacontanol, the precursor alcohol for triacontyl acetate, can be efficiently synthesized through cross-metathesis of cyclododecene with methyl oleate or oleyl acetate [1] . This approach represents a remarkable convergent synthesis strategy that combines readily available starting materials to construct the complex thirty-carbon framework.

The cross-metathesis reaction proceeds through the following general pathway:

  • Cyclododecene serves as one metathesis partner, contributing twelve carbon atoms to the final product
  • Methyl oleate or oleyl acetate provides the remaining carbon framework through its eighteen-carbon chain
  • Ruthenium-based metathesis catalysts facilitate the redistribution of carbon-carbon double bonds
  • Subsequent hydrogenation of the resulting di-unsaturated ester yields the saturated triacontyl ester

Catalyst Systems and Reaction Conditions

The success of metathesis-catalyzed synthesis depends critically on the choice of catalyst system and reaction conditions. Research has demonstrated that second-generation Grubbs and Hoveyda-Grubbs catalysts exhibit exceptional activity for these transformations [3].

Key Catalyst Features:

  • Grubbs second-generation catalyst containing N-heterocyclic carbene ligands
  • Enhanced thermal stability compared to first-generation systems
  • Broad substrate tolerance for functionalized olefins
  • High activity at moderate temperatures (50-80°C)

Optimized Reaction Parameters:

  • Temperature range: 50-80°C
  • Solvent: Toluene or other non-polar organic solvents
  • Catalyst loading: 1.5-5.0 mol%
  • Reaction time: 5-24 hours
  • Substrate ratios: 1:2 to 1:10 (cyclododecene:oleate)

Mechanistic Considerations

The metathesis reaction follows the well-established Chauvin mechanism involving metallacyclobutane intermediates . For the specific case of cyclododecene and methyl oleate cross-metathesis:

  • Catalyst Initiation: The ruthenium alkylidene complex coordinates to the olefin substrate
  • Metallacycle Formation: [2+2] cycloaddition generates a four-membered metallacyclobutane intermediate
  • Cycloreversion: Ring opening produces new olefin products and regenerates the active catalyst
  • Product Distribution: Statistical and thermodynamic factors determine the final product mixture

Synthetic Advantages and Yield Optimization

Metathesis-catalyzed synthesis offers several compelling advantages for triacontyl acetate preparation:

Strategic Benefits:

  • Direct construction of the carbon skeleton from readily available precursors
  • High atom economy with minimal waste generation
  • Scalable reaction conditions suitable for industrial implementation
  • Compatibility with various functional groups

Yield Enhancement Strategies:
Research has shown that cross-metathesis yields can be optimized through careful control of reaction parameters [3]. Key findings include:

  • Excess of the smaller olefin partner (cyclododecene) improves cross-product selectivity
  • Higher reaction temperatures (70-80°C) favor thermodynamic product distribution
  • Extended reaction times (5-24 hours) ensure complete conversion
  • Achieved yields range from 77-95% for the cross-metathesis products

Industrial Applicability and Process Development

The metathesis approach has attracted significant attention for potential industrial application due to its operational simplicity and high efficiency [4]. Process development considerations include:

Economic Factors:

  • Availability and cost of ruthenium catalysts
  • Catalyst recovery and recycling protocols
  • Energy requirements for heating and solvent recovery
  • Overall atom economy compared to traditional synthetic routes

Technical Challenges:

  • Catalyst sensitivity to impurities and moisture
  • Need for inert atmosphere handling
  • Product purification and separation requirements
  • Scale-up considerations for continuous processing

Esterification and Enzymatic Routes

Esterification represents the most direct and widely employed approach for synthesizing triacontyl acetate from its constituent alcohol and acid components. This section examines both traditional chemical esterification methods and emerging enzymatic routes that offer enhanced selectivity and environmental compatibility.

Classical Fischer Esterification

Fischer esterification remains the gold standard for direct ester synthesis from carboxylic acids and alcohols [5] [6] [7]. For triacontyl acetate synthesis, this method involves the acid-catalyzed condensation of triacontanol with acetic acid.

Reaction Mechanism:
The Fischer esterification proceeds through a well-characterized six-step mechanism:

  • Protonation: Acid catalyst protonates the carbonyl oxygen of acetic acid
  • Nucleophilic Addition: Triacontanol attacks the activated carbonyl carbon
  • Proton Transfer: Intramolecular proton shifts stabilize the tetrahedral intermediate
  • Elimination: Water elimination occurs with regeneration of the carbonyl group
  • Deprotonation: Final product formation with catalyst regeneration

Optimized Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH)
  • Temperature: 60-110°C with reflux conditions
  • Alcohol Excess: 2-5 fold molar excess to drive equilibrium
  • Water Removal: Dean-Stark distillation or molecular sieves
  • Typical Yields: 70-90% after optimization

Advanced Acid-Catalyzed Methods

Ferric Chloride Hexahydrate Catalysis

Research has demonstrated that ferric chloride hexahydrate (FeCl₃·6H₂O) serves as an exceptionally effective catalyst for long-chain alcohol esterification [8] [9]. This method offers several advantages over traditional mineral acid catalysts:

Catalyst Performance:

  • Activity: Superior to other multivalent metal salts screened
  • Substrate Scope: Quantitative yields with C₁₀-C₁₈ fatty acids and alcohols
  • Conditions: Substrate/catalyst ratio of 200:1, 6-hour reaction time
  • Solvent: Refluxing mesitylene provides optimal results
  • Yields: 90-98% for primary alcohol substrates

Mechanistic Insights:
The catalytic activity is attributed to cationic iron clusters formed through hydrolysis of the ferric cation. The proposed mechanism involves:

  • Carboxylic acid activation through ligand exchange
  • Enhanced electrophilicity of the carbonyl carbon
  • Facilitated nucleophilic attack by the alcohol substrate

Ionic Liquid Catalysis

Ionic liquid-mediated esterification offers a green chemistry alternative with significant environmental benefits [10]. The Brønsted acidic ionic liquid 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) has shown exceptional performance:

Process Advantages:

  • Catalyst Efficiency: Turnover numbers up to 11,000
  • Selectivity: Excellent yields with long-chain aliphatic alcohols
  • Separation: Simple product-catalyst separation protocol
  • Recyclability: Catalyst reuse without significant activity loss
  • Safety: 400-fold lower corrosiveness compared to H₂SO₄

Optimal Conditions:

  • Temperature: 80°C
  • Catalyst Loading: 0.5 mol% relative to substrates
  • Yields: 85-95% for long-chain alcohol substrates

Enzymatic Esterification Routes

Enzymatic synthesis offers unparalleled selectivity and operates under mild reaction conditions, making it an attractive alternative for high-value product synthesis [11] [12] [13].

Lipase-Catalyzed Acetylation

Lipases represent the most extensively studied enzymes for ester synthesis, offering broad substrate tolerance and high catalytic efficiency [11] [14] [15].

Enzyme Selection and Performance:
Multiple lipase sources have been evaluated for acetate ester synthesis:

  • Candida rugosa lipase: Broad substrate specificity, good thermal stability
  • Aspergillus oryzae: Mycelium-bound lipase with high stability
  • Novozym 435: Commercial immobilized lipase with excellent reusability
  • Lipozyme RM IM: Thermostable variant suitable for elevated temperatures

Reaction Parameters and Optimization:

  • Temperature: 40-50°C for optimal enzyme activity
  • pH: 7.0-8.5 depending on enzyme source
  • Solvent: Organic solvents or solvent-free systems
  • Substrate Ratios: 1:1 to 1:3 (alcohol:acyl donor)
  • Enzyme Loading: 10-50 U/mL depending on substrate concentration

Acyl Donor Selection:
Various acyl donors have been evaluated for enzymatic acetylation:

  • Vinyl Acetate: High reactivity, irreversible reaction
  • Acetic Anhydride: Excellent yields but potential enzyme deactivation
  • Ethyl Acetate: Moderate reactivity, reversible transesterification
  • p-Nitrophenyl Acetate: High activity but expensive substrate

Process Intensification Strategies

Recent research has focused on process intensification techniques to enhance enzymatic esterification efficiency [12] [16]:

Microwave-Assisted Synthesis:

  • Heating Mechanism: Selective heating of polar molecules
  • Advantages: Reduced reaction times, enhanced yields
  • Typical Conditions: 40-60°C, pulsed microwave irradiation

Ultrasound-Enhanced Reactions:

  • Mechanism: Cavitation effects enhance mass transfer
  • Benefits: Improved enzyme-substrate contact, reduced diffusion limitations
  • Parameters: 20-40 kHz frequency, 25-50% duty cycle

Comparative Analysis of Esterification Methods

The choice of esterification method depends on various factors including desired scale, purity requirements, environmental considerations, and economic constraints.

Chemical Esterification Advantages:

  • High reaction rates and throughput
  • Well-established industrial processes
  • Lower catalyst costs per unit product
  • Tolerance to substrate impurities

Enzymatic Route Benefits:

  • High selectivity and mild conditions
  • Reduced environmental impact
  • Minimal side product formation
  • Compatibility with heat-sensitive substrates

Process Selection Criteria:
For triacontyl acetate synthesis, the optimal method selection should consider:

  • Scale Requirements: Chemical methods favor large-scale production
  • Purity Specifications: Enzymatic routes offer superior selectivity
  • Cost Considerations: Initial investment versus operational costs
  • Regulatory Constraints: Environmental and safety requirements
  • Market Positioning: Natural versus synthetic product classification

XLogP3

15.3

Other CAS

41755-58-2

Wikipedia

1-Triacontanol, acetate

Dates

Last modified: 08-16-2023

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